1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene
Description
1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene is a substituted nitrobenzene derivative characterized by three distinct functional groups: an ethoxy group (-OCH₂CH₃) at position 1, a methylsulfanyl (thioether, -SCH₃) group at position 2, and a nitro (-NO₂) group at position 4. This compound belongs to the class of aromatic nitro compounds, which are widely utilized in organic synthesis, agrochemicals, and pharmaceuticals due to their electron-deficient aromatic rings and reactivity in substitution reactions . The ethoxy group acts as an electron-donating substituent via resonance, while the nitro group is strongly electron-withdrawing, creating a polarized electronic environment that influences reactivity and intermolecular interactions. The methylsulfanyl group contributes moderate electron-donating effects and may participate in hydrogen bonding or sulfur-based interactions .
Properties
CAS No. |
60658-36-8 |
|---|---|
Molecular Formula |
C9H11NO3S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
1-ethoxy-2-methylsulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO3S/c1-3-13-8-5-4-7(10(11)12)6-9(8)14-2/h4-6H,3H2,1-2H3 |
InChI Key |
BBLRAGFOIQZQIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-ethoxy-2-(methylsulfanyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of 1-ethoxy-2-(methylsulfanyl)-4-nitrobenzene may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-ethoxy-2-(methylsulfanyl)-4-nitrobenzene exerts its effects depends on the specific application. For example, in biological systems, the compound may interact with cellular proteins and enzymes, leading to changes in cellular function. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or other cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups :
- The ethoxy group in the target compound donates electrons via resonance, activating the ring at positions ortho and para to it. However, the nitro group at position 4 deactivates the ring, directing incoming electrophiles to positions meta to itself (position 1 or 3) .
- In contrast, 1-Methylsulfonyl-4-nitrobenzene lacks an ethoxy group but features a sulfonyl group (-SO₂CH₃), which is strongly electron-withdrawing. This results in a more electron-deficient ring, reducing reactivity toward electrophiles compared to the target compound .
Hydrogen Bonding and Solubility
Biological Activity
1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene is characterized by the following structural formula:
This compound features an ethoxy group, a methylthio group, and a nitro group attached to a benzene ring, contributing to its unique reactivity and biological activity.
The biological activity of 1-ethoxy-2-(methylsulfanyl)-4-nitrobenzene can be attributed to several mechanisms:
- Electrophilic Substitution : The nitro group is an electron-withdrawing substituent, enhancing the susceptibility of the benzene ring to electrophilic attack, which may lead to various biochemical interactions.
- Redox Reactions : The compound undergoes reduction and oxidation processes, which can modify its chemical properties and affect its reactivity towards biological targets.
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind covalently to DNA, causing cell death .
In studies assessing the antimicrobial efficacy of similar nitro compounds, it has been noted that derivatives exhibit significant activity against various pathogens. For instance:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| 5-Nitroimidazole | 15.6 μg/mL | Staphylococcus aureus |
| Nitrobenzamide derivatives | 62.5 μg/mL | Candida albicans |
These findings suggest that 1-ethoxy-2-(methylsulfanyl)-4-nitrobenzene may similarly possess antimicrobial properties worthy of further investigation.
Anticancer Activity
Recent research highlights the potential anticancer effects of nitro-substituted compounds. For example, compounds with similar structures have demonstrated cytotoxic effects in various cancer cell lines by inducing apoptosis through caspase-dependent pathways .
A comparative analysis of IC50 values (the concentration required to inhibit cell growth by 50%) shows promising results:
| Compound | IC50 (μg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 193.93 | A549 (lung cancer) |
| Compound B | 238.14 | MCF-7 (breast cancer) |
These results indicate that 1-ethoxy-2-(methylsulfanyl)-4-nitrobenzene could potentially exhibit similar anticancer activity.
Study on Nitro Compounds
A study published in Nature investigated a series of nitro-containing compounds and their biological activities. It was found that specific structural modifications led to enhanced cytotoxicity against cancer cell lines, emphasizing the importance of functional groups in determining biological outcomes .
Research on Antimicrobial Efficacy
Another study focused on nitro derivatives demonstrated their effectiveness against resistant strains of bacteria. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
